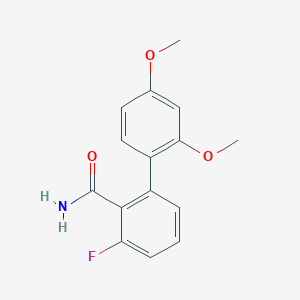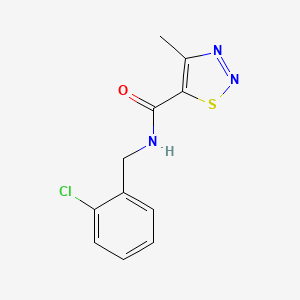![molecular formula C24H24N2O2 B5689712 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5689712.png)
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, commonly known as DPP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP-10 is a piperidinylpyridinone derivative that has been synthesized as a potent small molecule inhibitor of the serine protease, dipeptidyl peptidase 4 (DPP-4). In
Mecanismo De Acción
DPP-10 is a potent inhibitor of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, which is a key enzyme involved in glucose metabolism. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a critical role in regulating glucose homeostasis. By inhibiting 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, DPP-10 increases the levels of incretin hormones, leading to improved glucose tolerance and insulin sensitivity. DPP-10 has also been shown to inhibit cancer stem cell self-renewal and induce apoptosis in cancer cells by targeting the Wnt signaling pathway.
Biochemical and Physiological Effects:
DPP-10 has been shown to have a number of biochemical and physiological effects, including inhibition of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, increased levels of incretin hormones, improved glucose tolerance and insulin sensitivity, inhibition of cancer stem cell self-renewal, induction of apoptosis in cancer cells, and reduction of inflammation. DPP-10 has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPP-10 is its high potency as a 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one inhibitor, which makes it an effective tool for studying the role of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one in glucose metabolism and other physiological processes. DPP-10 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of DPP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of information on its long-term toxicity and safety.
Direcciones Futuras
There are several future directions for research on DPP-10, including the development of more potent and selective inhibitors of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammation, and the exploration of its mechanism of action in greater detail. Further research is also needed to determine the long-term safety and toxicity of DPP-10, as well as its potential for clinical translation. Overall, DPP-10 represents a promising candidate for further development as a therapeutic agent with potential applications in a variety of diseases.
Métodos De Síntesis
The synthesis of DPP-10 involves the reaction of 2-acetylpyridine with 3,3-diphenylpiperidin-1-amine in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, DPP-10. The synthesis of DPP-10 has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
DPP-10 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is a key enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. DPP-10 has been shown to inhibit 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, leading to improved glucose tolerance and insulin sensitivity in animal models of diabetes. DPP-10 has also been investigated for its potential anti-cancer and anti-inflammatory properties. In cancer, DPP-10 has been shown to inhibit tumor growth and metastasis by targeting cancer stem cells. In inflammation, DPP-10 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-22-14-7-8-16-25(22)18-23(28)26-17-9-15-24(19-26,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,16H,9,15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXKNGSEVFATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=CC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)
![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)
![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
![(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5689680.png)
![1-(4-fluorophenyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5689699.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5689714.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5689716.png)
